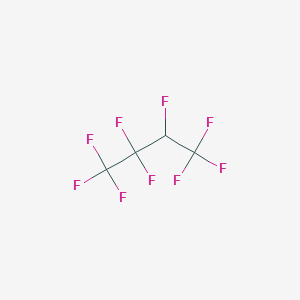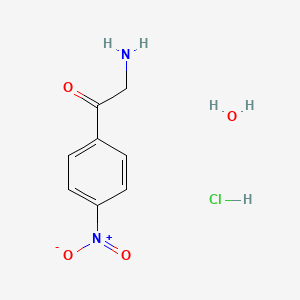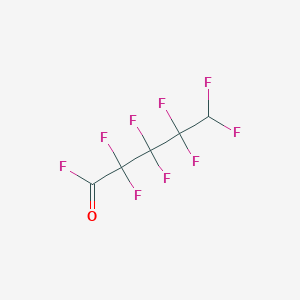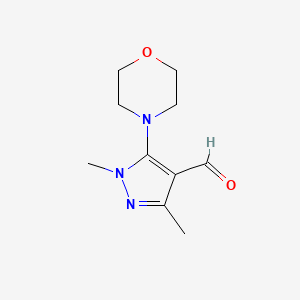
1,3-Dimethyl-5-morpholino-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Characterization
Vilsmeier-Haak Formylation : This method is used to formylate N-alkyl-3,5-dimethyl-1H-pyrazoles, leading to the formation of 4-formyl derivatives. It includes the synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde through alkaline hydrolysis and heating of the acid formed. This process is significant in chemical synthesis and organic compound characterization (Attaryan et al., 2006).
Synthesis of Pyrazole-appended Quinolinyl Chalcones : A study demonstrated the efficient ultrasound-assisted synthesis of quinolinyl chalcones containing a pyrazole group, using derivatives of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. These compounds show promising antimicrobial properties and moderate anti-oxidant activity (Prasath et al., 2015).
Novel Symmetric 1,4-Dihydropyridines Synthesis : This involves synthesizing 1,4-dihydropyridines bearing a pyrazole moiety at the 4-position, using 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. This method highlights rapid synthesis with good yield, contributing to advancements in heterocyclic chemistry and drug development (Thakrar et al., 2012).
Synthesis of Unsymmetrical 1,2,4,5-tetrazine Derivatives : This research focuses on synthesizing unsymmetrical tetrazine derivatives using 3,5-dimethyl-1H-pyrazole-4-carbaldehyde. These compounds have potential applications in material science and pharmaceuticals due to their unique structural properties (Xu et al., 2012).
Antimicrobial Activity of Chitosan Schiff Bases : The study synthesized and characterized chitosan Schiff bases using heteroaryl pyrazole derivatives like 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde. These compounds demonstrated significant antimicrobial activity, highlighting their potential in biomedical applications (Hamed et al., 2020).
特性
IUPAC Name |
1,3-dimethyl-5-morpholin-4-ylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-8-9(7-14)10(12(2)11-8)13-3-5-15-6-4-13/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYDVSXDKNQUNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2CCOCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380126 |
Source


|
| Record name | 1,3-Dimethyl-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-morpholino-1H-pyrazole-4-carbaldehyde | |
CAS RN |
26990-69-2 |
Source


|
| Record name | 1,3-Dimethyl-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

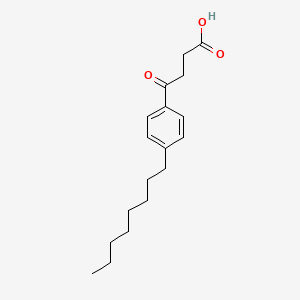

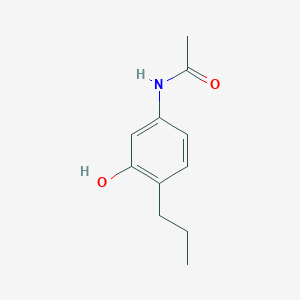

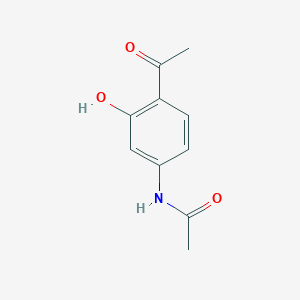

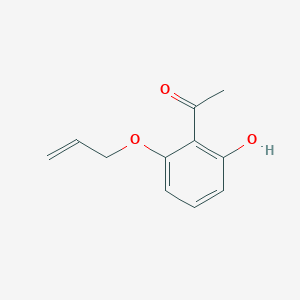
![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)



